molecular formula C9H16N2O2 B13740106 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)

Cat. No.: B13740106
M. Wt: 184.24 g/mol
InChI Key: KOSUWMCFGPNUSR-LURJTMIESA-N
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Description

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is a chemical compound with the molecular formula C10H18N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) involves several steps. One common method includes the reaction of diethylamine with methyl acrylate to form an intermediate, which is then cyclized to produce the desired piperazinedione. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) can be compared with other similar compounds, such as:

    2,5-Piperazinedione,3,3-diethyl-: This compound lacks the methyl group present in 2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI), which may affect its chemical properties and biological activity.

    2,5-Piperazinedione,3,3-dimethyl-:

    2,5-Piperazinedione,3-ethyl-6-methyl-: This compound has a different substitution pattern, which may result in distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(6S)-3,3-diethyl-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

KOSUWMCFGPNUSR-LURJTMIESA-N

Isomeric SMILES

CCC1(C(=O)N[C@H](C(=O)N1)C)CC

Canonical SMILES

CCC1(C(=O)NC(C(=O)N1)C)CC

Origin of Product

United States

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